Conjugation Chemistry: SPAAC (DBCO) vs. Maleimide-Thiol — Defined DAR and Linker Stability
DBCO-PEG4-VA-PBD employs strain-promoted alkyne-azide cycloaddition (SPAAC) for antibody conjugation, which differs fundamentally from the maleimide-thiol chemistry used in Mal-PEG4-VA-PBD. While both methods enable ADC assembly, SPAAC proceeds under copper-free, bioorthogonal conditions that preserve antibody integrity, whereas maleimide conjugates are subject to retro-Michael addition leading to payload loss in circulation [1]. Furthermore, pre-optimized DBCO-PEG4-VA-PBD vials are formulated to achieve a defined Drug-to-Antibody Ratio (DAR) of 3-4 when conjugated to 5 mg of antibody, providing batch-to-batch consistency that is difficult to achieve with maleimide-based random conjugation [2].
| Evidence Dimension | Conjugation Chemistry and Resulting DAR |
|---|---|
| Target Compound Data | Achieves DAR 3-4 via SPAAC; copper-free, bioorthogonal; stable triazole linkage |
| Comparator Or Baseline | Mal-PEG4-VA-PBD: achieves variable DAR via maleimide-thiol; subject to retro-Michael deconjugation |
| Quantified Difference | DBCO-PEG4-VA-PBD provides defined DAR 3-4 with 5 mg antibody, vs. maleimide yielding heterogeneous DAR distributions |
| Conditions | Conjugation to azide-modified antibodies in aqueous buffer, pH 7.4, room temperature |
Why This Matters
Procurement of DBCO-PEG4-VA-PBD ensures reproducible DAR and eliminates the need for copper catalysts, reducing optimization time and improving ADC homogeneity relative to maleimide-based alternatives.
- [1] Dennler, P., et al. Transglutaminase-Based Chemo-Enzymatic Conjugation Approach Yields Homogeneous Antibody–Drug Conjugates. Bioconjugate Chemistry, 2014. View Source
- [2] Amerigo Scientific. DBCO-PEG4-VA-PBD ADC Linker-Payload Set. Product Datasheet. https://www.amerigoscientific.com View Source
